molecular formula C11H12ClNO4 B2730487 1-amino-2,3-dihydro-1H-indene-4,6-dicarboxylicacidhydrochloride CAS No. 2287343-97-7

1-amino-2,3-dihydro-1H-indene-4,6-dicarboxylicacidhydrochloride

Cat. No.: B2730487
CAS No.: 2287343-97-7
M. Wt: 257.67
InChI Key: FLOAOHGMHMSMCL-UHFFFAOYSA-N
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Description

1-Amino-2,3-dihydro-1H-indene-4,6-dicarboxylic acid hydrochloride is a bicyclic organic compound featuring a 2,3-dihydro-1H-indene core substituted with an amino group at position 1 and two carboxylic acid groups at positions 4 and 4. The hydrochloride salt enhances its solubility and stability for pharmacological applications.

Properties

IUPAC Name

1-amino-2,3-dihydro-1H-indene-4,6-dicarboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4.ClH/c12-9-2-1-6-7(9)3-5(10(13)14)4-8(6)11(15)16;/h3-4,9H,1-2,12H2,(H,13,14)(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOAOHGMHMSMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2C(=O)O)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-2,3-dihydro-1H-indene-4,6-dicarboxylicacidhydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . This reaction yields the desired indene derivative in moderate to good yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-amino-2,3-dihydro-1H-indene-4,6-dicarboxylicacidhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1-amino-2,3-dihydro-1H-indene-4,6-dicarboxylicacidhydrochloride involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a dihydroindene core, amino group, and dual carboxylic acid substituents. Below is a comparison with analogs from the evidence:

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) CAS Number Notes
1-Amino-2,3-dihydro-1H-indene-4,6-dicarboxylic acid hydrochloride 2,3-Dihydro-1H-indene 1-NH₂, 4-COOH, 6-COOH, HCl salt ~292 (estimated) Not provided Unique dual carboxylic acid placement
Talaglumetad Hydrochloride (LY544344) Bicyclo[3.1.0]hexane 2-[[(2S)-2-Aminopropanoyl]amino], 6-COOH 292.72 441765-97-5 mGlu agonist; anxiolytic applications
4,6-Dimethyl-2,3-dihydro-1H-indene 2,3-Dihydro-1H-indene 4-CH₃, 6-CH₃ ~160 (estimated) 6682-71-9 Lacks functional groups (NH₂/COOH)
4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride 2,3-Dihydro-1H-indene 1-NH₂, 4-F, HCl salt ~203 (estimated) 1286734-90-4 Fluorine substitution enhances polarity

Pharmacological and Physicochemical Insights

  • Talaglumetad Hydrochloride: Shares amino and carboxylic acid groups but uses a bicyclohexane core instead of dihydroindene. Its activity as an mGlu receptor agonist highlights the importance of dicarboxylic acid moieties in glutamate-like signaling .
  • 4,6-Dimethyl-2,3-dihydro-1H-indene : Demonstrates that methyl substituents on the dihydroindene core increase hydrophobicity but reduce bioactivity due to the absence of polar functional groups .
  • Fluorinated Analogs (e.g., CAS 1286734-90-4) : Fluorine at position 4 improves metabolic stability and binding affinity in related compounds, though the lack of carboxylic acids limits direct functional overlap with the target compound .

Research Findings and Implications

  • Neurological Applications : Talaglumetad’s success as an mGlu agonist suggests that the target compound’s dicarboxylic acid groups could enable similar receptor interactions, though its indene core may alter pharmacokinetics .
  • Structural Optimization : Fluorinated analogs (e.g., CAS 1286734-90-4) demonstrate that halogenation can refine drug-like properties, but substitution patterns must balance polarity and receptor compatibility .

Biological Activity

1-Amino-2,3-dihydro-1H-indene-4,6-dicarboxylic acid hydrochloride (often referred to as the hydrochloride salt of the compound) is a chiral compound with significant biological potential. Its unique structure, characterized by an indene ring fused with amino and carboxylic acid groups, positions it as a valuable candidate in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, summarizing its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H11ClN2O4
  • Molecular Weight : 221.12 g/mol
  • IUPAC Name : 1-amino-2,3-dihydro-1H-indene-4,6-dicarboxylic acid hydrochloride
  • CAS Number : 168560-79-0

The biological activity of 1-amino-2,3-dihydro-1H-indene-4,6-dicarboxylic acid hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The compound acts as a biochemical probe, influencing enzyme mechanisms and protein-ligand interactions. Its chiral nature allows for selective binding to biological targets, which is crucial for its therapeutic efficacy.

1. Enzyme Inhibition

Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit enzymes linked to neurodegenerative diseases. The inhibition mechanism often involves competitive binding at the active site of the enzyme, thereby preventing substrate access and subsequent catalysis.

2. Antioxidant Properties

The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular systems. This property is particularly beneficial in protecting neuronal cells from damage associated with oxidative stress in conditions like Alzheimer's disease.

3. Anticancer Activity

Preliminary studies indicate that 1-amino-2,3-dihydro-1H-indene-4,6-dicarboxylic acid hydrochloride may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Case Study 1: Neuroprotective Effects

A study conducted on neuroblastoma cells demonstrated that treatment with 1-amino-2,3-dihydro-1H-indene-4,6-dicarboxylic acid hydrochloride resulted in a significant reduction in cell death caused by oxidative stress. The compound was found to upregulate antioxidant enzymes while downregulating pro-apoptotic factors, suggesting its potential as a neuroprotective agent in neurodegenerative diseases.

Case Study 2: Anticancer Activity

In vitro experiments using various cancer cell lines revealed that this compound can inhibit cell growth and induce apoptosis. The study reported a dose-dependent response where higher concentrations led to increased apoptosis rates. The underlying mechanism was linked to the activation of caspases and modulation of the Bcl-2 family proteins.

Comparison with Related Compounds

Compound NameMolecular FormulaBiological Activity
1-AminoindaneC9H11NNeuroprotective
1-Amino-2,3-dihydro-1H-indene-4-carboxylic acidC10H11NO2Enzyme inhibitor
(S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrileC10H11ClN2Anticancer properties

Q & A

Q. What are the optimal synthetic routes for 1-amino-2,3-dihydro-1H-indene-4,6-dicarboxylic acid hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including cyclization, carboxylation, and amination. Key considerations include:

  • Inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates.
  • Temperature control (25–100°C) to balance reaction rates and side-product formation. For example, methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride synthesis requires precise heating to 80°C during esterification .
  • Catalysts : Use of coupling agents like WSC hydrochloride or HOAt for amide bond formation .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationDMF/H₂O, DIPEA, 25°C, 1h65–75
EsterificationMethanol, HCl gas, reflux80–85
Chiral resolutionChiral chromatography (R/S separation)90–95*
*Theoretical maximum due to enantiomeric excess.

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. Avoid skin contact, as hydrochloride salts can cause irritation .
  • Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis or decomposition .
  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but unstable in aqueous acidic/basic conditions .

Q. What spectroscopic and chromatographic methods are recommended for characterization?

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm indene ring protons (δ 6.5–7.5 ppm) and amine/carboxylic acid groups .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity analysis (>95%) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., m/z 227.69 for methyl ester derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of indene-dicarboxylate derivatives?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. neurotransmitter modulation) may arise from:

  • Structural analogs : Substitutions at the 4,6 positions (e.g., Cl, F) alter receptor binding .
  • Enantiomeric purity : (R)- and (S)-isomers show divergent effects on metabotropic glutamate receptors (mGluR) .
  • Assay conditions : Variances in cell lines (e.g., HEK293 vs. neuronal primary cultures) impact potency measurements .

Q. Table 2: Biological Activity Comparison

DerivativeTargetIC₅₀ (μM)Model SystemReference
Talaglumetad hydrochloridemGluR2/3 agonist0.12Rat hippocampal
6-Fluoro-inden-1-amineSerotonin uptake1.8HEK293 cells
Methyl ester analogCOX-2 inhibition5.2RAW264.7 macrophages

Q. What strategies are effective for chiral resolution of 1-amino-indene derivatives?

  • Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to separate (R)- and (S)-enantiomers .
  • Diastereomeric salt formation : React with chiral acids (e.g., tartaric acid) to crystallize specific enantiomers .
  • Kinetic resolution : Enzymatic methods (lipases) selectively modify one enantiomer .

Q. How can computational modeling guide the design of indene-dicarboxylate-based therapeutics?

  • Docking studies : Predict binding to mGluR2/3 using crystal structures (PDB: 4XAQ) .
  • QSAR : Correlate substituent electronegativity (e.g., Cl, F) with anti-inflammatory activity .
  • MD simulations : Assess stability of hydrochloride salts in physiological pH .

Q. What are the critical pitfalls in interpreting stability data for this compound?

  • Degradation pathways : Hydrolysis of the ester group in aqueous media (t₁/₂ = 24h at pH 7.4) .
  • Light sensitivity : UV exposure accelerates decomposition; use amber vials for storage .
  • Counterion effects : Hydrochloride vs. hydrobromide salts alter solubility and bioavailability .

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